N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a synthetic nicotinamide derivative characterized by a unique combination of functional groups:
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-15-12(4-2-8-17-15)14(19)18-10-16(20,11-6-7-11)13-5-3-9-21-13/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFPNROGELCLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2CC2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
- Structure : The compound features a cyclopropyl group, a furan ring, and a methylthio group attached to a nicotinamide backbone, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's functional groups facilitate binding to enzymes and receptors, modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and hypertension.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance:
- In vitro Studies : Studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- In vivo Studies : Animal models treated with related compounds demonstrated reduced tumor growth and improved survival rates.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for development as an antibiotic.
- Fungal Activity : Similar compounds have shown antifungal properties, warranting further exploration of this compound's efficacy against fungal infections.
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound involves multi-step organic reactions:
- Starting Materials : Cyclopropyl and furan precursors are utilized.
- Reaction Conditions : Specific catalysts and controlled temperatures are necessary for optimal yield.
- Industrial Methods : Large-scale production may involve continuous flow reactors and automated systems for quality control.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicotinamide Derivatives
6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)hexane-1-sulfonamide (Compound 17)
- Key structural differences :
- Sulfonamide vs. amide linkage.
- Cyclohexylmethoxy and fluoroethyl groups instead of cyclopropyl and furan-2-yl substituents.
- Pyridinylguanidine side chain absent in the target compound.
- Functional implications :
General Nicotinamide Analogs
- Compared to unmodified nicotinamide, the methylthio group may alter NAD+ binding affinity in enzyme-targeted applications.
Furan-Containing Compounds
Ranitidine Amino Alcohol Hemifumarate
- Structure: [5-[(dimethylamino)methyl]furan-2-yl]methanol.
- Comparison: Shares a furan-2-yl ring but lacks the nicotinamide core and cyclopropyl group. The dimethylamino group in Ranitidine derivatives enhances solubility, whereas the target compound’s cyclopropyl group may prioritize conformational rigidity .
- Functional role :
- In Ranitidine, the furan ring contributes to H2 receptor antagonism; similar interactions may occur in the target compound if applied to receptor-targeted therapies.
Ranitidine Diamine Hemifumarate
- Structure: 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine.
- Comparison: Contains a thioether linkage (like the target’s methylthio group) but paired with an aminoethyl chain. The absence of a nicotinamide core limits direct pharmacological parallels.
Cyclopropyl-Substituted Analogs
- Compared to bulkier groups (e.g., cyclohexyl in Compound 17), cyclopropane may reduce molecular weight and improve permeability .
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Implications and Gaps
- The target compound’s hybrid structure combines features of nicotinamide-based enzyme inhibitors and furan-containing receptor modulators.
- Critical gaps: No experimental data on solubility, stability, or biological activity. Limited evidence on direct analogs; comparisons rely on structural inference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
